molecular formula C25H16N4O4S3 B2949518 5-nitro-N-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide CAS No. 398998-46-4

5-nitro-N-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2949518
CAS No.: 398998-46-4
M. Wt: 532.61
InChI Key: DJWBQTLWVMFVNO-UHFFFAOYSA-N
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Description

The compound “5-nitro-N-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide” is a chemical compound that contains a thiazole ring . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Future Directions

Thiazoles have diverse biological activities and have been the focus of much research in recent decades . Future research may continue to explore the potential of thiazole derivatives in various fields, including medicinal chemistry .

Properties

IUPAC Name

5-nitro-N-[[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N4O4S3/c30-23(22-13-16-12-17(29(31)32)8-11-21(16)36-22)27-24(34)28-25-26-20(14-35-25)15-6-9-19(10-7-15)33-18-4-2-1-3-5-18/h1-14H,(H2,26,27,28,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWBQTLWVMFVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=S)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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